molecular formula C24H15NO4S B3996426 N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide

N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B3996426
M. Wt: 413.4 g/mol
InChI Key: KHVVLGQPPQSTES-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a sulfonamide group attached to a dibenzofuran structure. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring . This compound is known for its aromatic properties and is often used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide typically involves the reaction of dibenzofuran with sulfonamide derivatives. One common method is the Friedel-Crafts reaction, where dibenzofuran reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and safety, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chloride in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of the dibenzofuran core and the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-dibenzofuran-3-yldibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO4S/c26-30(27,16-10-12-23-20(14-16)18-6-2-4-8-22(18)28-23)25-15-9-11-19-17-5-1-3-7-21(17)29-24(19)13-15/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVVLGQPPQSTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 2
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N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 3
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N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 4
N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 5
N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 6
N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide

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